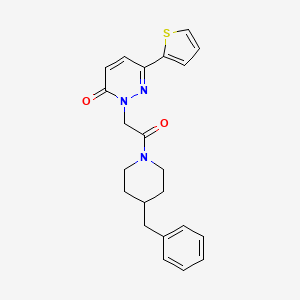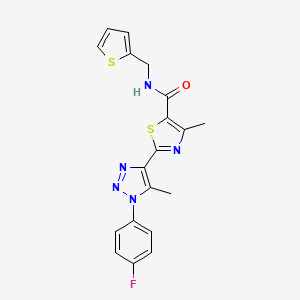
1-Methyl-4-nitro-3-propan-2-ylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-nitro-3-propan-2-ylpyrazole is a chemical compound. It is a reactant used in the preparation of aminopyrazole derivatives as potent, selective and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors . The molecular formula of this compound is C4H5N3O2 .
Chemical Reactions Analysis
Pyrazoles, which include 1-Methyl-4-nitro-3-propan-2-ylpyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Applications De Recherche Scientifique
Hydrogen Bonding and Crystal Structure
- Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure and forms chains of edge-fused rings through hydrogen bonds. A related compound, methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, forms sheets of rings, also through hydrogen bonding. These structural features are significant for understanding molecular interactions and designing materials with specific properties (Portilla et al., 2007).
Chemical Reactivity and Synthesis
- The compound 3,4,5-Trinitro-1H-pyrazole and its methyl derivative demonstrate reactivity with various chemical agents, resulting in nucleophilic substitutions. This highlights the potential of such compounds in synthetic chemistry for generating a diverse range of chemical structures (Dalinger et al., 2013).
Coordination Compounds and Ligands
- Pyrazole-based polydentate ligands have been synthesized and used to form coordination compounds with metals like nickel, zinc, and palladium. These complexes have distinct crystal structures and potential applications in areas like catalysis or material science (Zhang et al., 2008).
Antibacterial and Antimicrobial Properties
- Novel ether-linked derivatives of ornidazole were designed, synthesized, and evaluated for their antimicrobial activity and cytotoxic effects. The study provides insights into the antimicrobial mechanisms and potential therapeutic applications of these compounds (Şenkardeş et al., 2020).
Molecular Structure Analysis
- A mixed pyrazole-diamine/Ni(II) complex was investigated for its crystal structure, physicochemical properties, and thermal behavior. This research is crucial for understanding the chemical and physical properties of such complexes and their potential applications (Titi et al., 2021).
Propriétés
IUPAC Name |
1-methyl-4-nitro-3-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)7-6(10(11)12)4-9(3)8-7/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZJFCUBSTVVBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-nitro-3-(propan-2-yl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2407878.png)
![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)
benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)



![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)


![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)

